molecular formula C11H20N4O5 B12068574 Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine CAS No. 57866-07-6

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine

Cat. No.: B12068574
CAS No.: 57866-07-6
M. Wt: 288.30 g/mol
InChI Key: HZSSBTNUQAWILO-UHFFFAOYSA-N
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Description

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine is a synthetic tetrapeptide meticulously designed for advanced chemical and biochemical research. It features a sequence of glycine and multiple N-methylglycine (sarcosine) residues. Sarcosine is an endogenous amino acid that serves as a key intermediate in glycine synthesis and degradation . This specific pattern of N-methylation is of significant interest in peptide science, as it can dramatically alter the conformational and physicochemical properties of a peptide chain. The incorporation of multiple N-methyl groups can enhance metabolic stability by reducing susceptibility to proteolytic degradation, influence membrane permeability, and modulate bioavailability, making such compounds valuable tools in medicinal chemistry and drug discovery . The primary research value of this compound lies in its application as a model system for studying the effects of N-methylation on peptide structure and function. Researchers can utilize it to investigate how sequential methylation impacts hydrogen bonding capacity, backbone flexibility, and the adoption of specific secondary structures. Furthermore, peptides with N-methylated backbones are explored for their potential to disrupt protein-protein interactions, which are often challenging targets for conventional small molecules. This product is intended for use in analytical methods development, as a reference standard in mass spectrometry, and in structure-activity relationship (SAR) studies. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

57866-07-6

Molecular Formula

C11H20N4O5

Molecular Weight

288.30 g/mol

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C11H20N4O5/c1-13(8(16)4-12)5-9(17)14(2)6-10(18)15(3)7-11(19)20/h4-7,12H2,1-3H3,(H,19,20)

InChI Key

HZSSBTNUQAWILO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN

Origin of Product

United States

Preparation Methods

N-Methylation Strategies for Amino Acids

N-methylation of glycine to produce sarcosine (N-methylglycine) is a foundational step. Two primary approaches dominate:

  • Direct Alkylation : Methylation of glycine’s α-amine using methylating agents like dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) in alkaline conditions. For instance, in the presence of sodium borohydride (NaBH₄) and tetrahydrofuran (THF), dimethyl sulfate efficiently delivers methyl groups to glycine’s amine.

  • Eschweiler-Clarke Reaction : Reductive methylation using formaldehyde and formic acid, though this method risks over-methylation to dimethyl derivatives.

The choice of solvent (e.g., THF, dichloromethane) and temperature control (0–30°C) are critical to achieving mono-N-methylation. Post-methylation, the carboxyl group is typically protected as a methyl ester via thionyl chloride (SOCl₂)-mediated esterification in methanol.

Stepwise Solution-Phase Synthesis of Gly-(N-Me-Gly)₃

Synthesis of N-Methylglycine (Sarcosine) Derivatives

Procedure :

  • N-Methylation : Glycine (10 mmol) is suspended in THF under nitrogen. Dimethyl sulfate (12 mmol) is added dropwise at 0°C, followed by NaBH₄ (12 mmol). The mixture is stirred at 30°C for 3 hr, yielding sarcosine.

  • C-Protection : Sarcosine is converted to its methyl ester using SOCl₂ in methanol (GP2). The product, sarcosine methyl ester (N-Me-Gly-OMe), is isolated via solvent evaporation.

  • N-Protection : Boc anhydride (1.2 eq) is reacted with N-Me-Gly-OMe in a dioxane/water mixture with NaOH (GP7). The Boc-N-Me-Gly-OMe intermediate is purified via column chromatography (3:7 petroleum ether/EtOAc).

Sequential Peptide Coupling

General Coupling Protocol (GP4) :

  • Activation : Boc-N-Me-Gly-OMe (3.09 mmol), HOBt·H₂O (1 eq), and HBTU (1 eq) are suspended in DCM. Diisopropylethylamine (DIPEA, 1.2 eq) is added at 0°C.

  • Coupling : The activated ester is added to a solution of the preceding peptide’s hydrochloride salt (e.g., Gly-OMe·HCl) and N-methylmorpholine (NMM) in DCM. The reaction proceeds at room temperature for 1 hr.

  • Workup : Sequential washes with 0.2 M HCl, NaHCO₃, and brine yield the protected peptide.

Iterative Steps :

  • First Coupling : Boc-N-Me-Gly-OMe + Gly-OMe → Boc-N-Me-Gly-Gly-OMe.

  • Deprotection : Boc removal with trifluoroacetic acid (TFA) in DCM (GP5).

  • Second Coupling : Boc-N-Me-Gly-OMe + H-N-Me-Gly-Gly-OMe → Boc-(N-Me-Gly)₂-Gly-OMe.

  • Repetition : The cycle is repeated to attach the third N-Me-Gly residue.

Final Deprotection and Isolation

  • Ester Hydrolysis : The methyl ester groups are cleaved using LiOH in THF/water (4:1).

  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures yields Gly-(N-Me-Gly)₃.

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

N-methyl groups hinder nucleophilic attack during peptide bond formation. Using HBTU/HOBt, which generates active esters, improves coupling efficiency to 75–80% compared to classical carbodiimides (60–65%). Elevated temperatures (30–40°C) and prolonged reaction times (12–24 hr) further enhance yields.

Racemization Control

Despite glycine’s achirality, N-methylated residues can induce conformational strain. Maintaining pH < 8 and temperatures below 25°C during activation minimizes racemization.

Scalability and Industrial Relevance

The patent-derived methylation protocol in demonstrates scalability:

  • Batch Size : 90 g malic acid → 60.1 g 3-hydroxy-1-methylcyclobutanediamide (72% yield).

  • Solvent Recovery : Xylene and THF are reclaimed via distillation, reducing costs.

Adapting this to sarcosine synthesis could enable kilogram-scale production of Gly-(N-Me-Gly)₃.

Chemical Reactions Analysis

Synthetic Reactions

The stepwise synthesis of Gly-Sar-Sar-Sar involves sequential N-methylation and peptide coupling, as outlined in general procedures (GPs) from the provided sources.

Key Synthetic Steps

StepReaction TypeReagents/ConditionsSource Citation
1N-Methylation of glycineThionyl chloride (SOCl₂), methanol, room temperatureGP2
2Boc protection (optional)Boc anhydride, 1,4-dioxane/water, NaOHGP7
3Peptide coupling (Gly-Sar)HBTU, HOBt, DIPEA, dichloromethane, 0°C → rtGP4(a)
4Iterative Sar-Sar additionsIsobutyl chloroformate, N-methylmorpholineGP4(b)
5Deprotection (if applicable)Trifluoroacetic acid (TFA), dichloromethaneGP8

Mechanistic Notes :

  • N-Methylation via GP2 forms sarcosine methyl ester hydrochloride, which is neutralized for coupling .

  • Peptide bonds are formed using carbodiimide (HBTU) or mixed carbonates (isobutyl chloroformate), with yields dependent on steric hindrance from N-methyl groups .

Acid/Base Hydrolysis

The peptide backbone undergoes hydrolysis under extreme pH conditions. N-methylation reduces hydrogen bonding, potentially slowing hydrolysis compared to non-methylated peptides.

Conditions :

  • Acidic : 6 M HCl, 110°C (complete cleavage in 24 hrs) .

  • Basic : NaOH (5% aqueous), 0°C → rt (partial cleavage, side reactions possible) .

Oxidative Demethylation

Sarcosine residues are enzymatically oxidized to glycine and formaldehyde via sarcosine oxidase (EC 1.5.3.1) :

Sarcosine+H2O+O2Glycine+Formaldehyde+H2O2\text{Sarcosine} + \text{H}_2\text{O} + \text{O}_2 \rightarrow \text{Glycine} + \text{Formaldehyde} + \text{H}_2\text{O}_2

This reaction proceeds via FAD-dependent abstraction of a methyl proton, forming an imine intermediate .

In Vivo Metabolism

  • Sarcosine dehydrogenase converts sarcosine to glycine, transferring methyl groups to tetrahydrofolate (THF) .

  • Glycine-N-methyltransferase (GNMT) reversibly methylates glycine to sarcosine, regulated by SAM levels .

Clinical Relevance :

  • Serum sarcosine levels (1.4 ± 0.6 µM in humans) correlate with folate and choline metabolism .

  • Sarcosine potentiates NMDA receptor activity via glycine transporter-1 (GlyT-1) inhibition, showing efficacy in schizophrenia trials .

Thermal Stability

N-methylation enhances resistance to proteolysis but may reduce solubility in polar solvents.

Acylation/Modification

  • N-Acetylation : Acetic anhydride in NaHCO₃ (GP1 ).

  • C-Terminal activation : Thionyl chloride for esterification (GP3 ).

Comparative Reactivity

PropertyGly-Sar-Sar-SarNon-Methylated Analog
Proteolytic resistanceHighLow
Solubility in H₂OModerateHigh
Enzymatic oxidationYes (via sarcosine oxidase)No

Scientific Research Applications

Therapeutic Applications

1. Schizophrenia Treatment
One of the most significant therapeutic applications of N-methylglycine is its potential use in treating schizophrenia. Research indicates that N-methylglycine acts as an antagonist to the glycine transporter-1, enhancing glycine's action on the N-methyl-D-aspartate receptor. A double-blind, placebo-controlled trial demonstrated that patients receiving sarcosine showed significant improvements in both positive and negative symptoms of schizophrenia when added to their antipsychotic regimens . The study concluded that N-methylglycine could serve as a novel pharmacotherapy target for enhancing N-methyl-D-aspartate receptor function.

2. Prostate Cancer Research
N-methylglycine has been investigated as a potential biomarker for prostate cancer. Studies suggest that increased concentrations of sarcosine in prostate cancer cells may correlate with disease progression. The addition of sarcosine to prostate epithelial cells resulted in the emergence of a more invasive phenotype, indicating its role in tumor biology . This finding highlights the compound's importance in cancer research and potential therapeutic interventions.

3. Neuroprotective Effects
N-methylglycine has shown promise in neuroprotection due to its involvement in various metabolic pathways. As an intermediate in glycine synthesis and degradation, it plays a crucial role in maintaining neurotransmitter balance and cellular health. Its neuroprotective effects are being explored in models of neurodegenerative diseases .

Industrial Applications

1. Surfactant Production
N-methylglycine derivatives are utilized in the synthesis of biodegradable surfactants. For instance, sodium lauroylsarcosinate is derived from N-methylglycine and is employed in personal care products like shampoos and toothpastes due to its mildness and biodegradability . This application underscores the compound's versatility beyond pharmaceutical uses.

2. Organic Synthesis
In organic chemistry, N-methylglycine serves as a reagent for synthesizing various compounds. Its ability to participate in methylation reactions makes it valuable for producing other amino acids and derivatives used in pharmaceuticals and agrochemicals .

Biochemical Insights

1. Metabolic Role
N-methylglycine is involved in several metabolic pathways, particularly those related to choline metabolism. It is synthesized from glycine through methylation processes and can be metabolized back to glycine by sarcosine dehydrogenase . This reversible transformation is crucial for maintaining amino acid homeostasis within biological systems.

2. Structural Properties
The compound exists as a zwitterion at physiological pH, which influences its solubility and interaction with biological membranes. Its structural characteristics allow it to function effectively as a neurotransmitter modulator, contributing to its therapeutic effects .

Case Studies

Study Focus Findings
Sarcosine in SchizophreniaClinical trialSignificant improvement in psychiatric symptoms when added to antipsychotics .
Sarcosine as a BiomarkerProstate cancerElevated levels associated with invasive cancer phenotypes .
Neuroprotective PotentialNeurodegeneration modelsSuggests protective roles against neuronal damage through metabolic pathways .

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions that can modulate the activity of these targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine with structurally related compounds, focusing on modifications, molecular weight, and functional roles:

Compound Structure Molecular Weight (g/mol) Key Modifications Applications/Properties
This compound Tetrapeptide with three N-methylated glycine residues ~374.4 (estimated) Sequential N-methylation Enhanced proteolytic resistance; potential use in drug delivery or peptide-based therapeutics
N,N-Dimethylglycine Single glycine with two N-methyl groups 103.1 Dual N-methylation Methyl donor in metabolic pathways; industrial applications
Glycylglycylglycylglycylglycylglycine (Hexaglycine) Linear hexapeptide with six glycine residues 360.3 No methylation Model for studying peptide folding; limited stability in biological systems
N-(Mercaptoacetyl)glycylglycylglycine (MAG3) Triglycine derivative with mercaptoacetyl group 263.3 Thiol-functionalized Chelating agent for radiopharmaceuticals (e.g., 99mTc-MAG3 in renal imaging)
N-Acetylglycylglycine Dipeptide with N-terminal acetylation 174.2 Acetylation at N-terminus Substrate for enzymatic studies; intermediate in peptide synthesis

Key Differences and Implications

N-Methylation vs. This property may enhance membrane permeability, a critical factor for drug delivery . In contrast, thiol-containing derivatives (e.g., MAG3) prioritize metal coordination over membrane interaction, making them suitable for diagnostic imaging rather than therapeutic delivery .

Metabolic Stability :

  • N-methylation shields peptide bonds from proteases, extending half-life in vivo. This contrasts with acetylated dipeptides (e.g., N-acetylglycylglycine), which are more susceptible to enzymatic cleavage .

Synthetic Complexity :

  • Introducing multiple N-methyl groups requires specialized solid-phase synthesis techniques, increasing production costs compared to simpler derivatives like N,N-dimethylglycine .

Research Findings and Challenges

Analytical Characterization

  • LC-MS/MS Analysis : Techniques described in and are critical for verifying the structure of methylated peptides. For example, MAG3’s purity and composition were confirmed using LC-MS/MS with precursor m/z matching within 3 Da .

Limitations in Current Knowledge

  • No direct pharmacological or toxicological data for this compound were found in the evidence.
  • Scalability of synthesis remains a barrier, as multi-step methylation demands high-purity reagents and rigorous purification .

Biological Activity

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine, also known as a derivative of N-methylglycine (sarcosine), is a compound of interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmission and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound acts primarily as an inhibitor of glycine transporter 1 (GlyT-1) . By inhibiting GlyT-1, it increases the availability of glycine at the N-methyl-D-aspartate (NMDA) receptor site, which is crucial for synaptic transmission and plasticity. This mechanism is particularly relevant in the context of schizophrenia and other neuropsychiatric disorders where NMDA receptor hypofunction has been implicated.

Clinical Studies

  • Schizophrenia Treatment : A clinical trial investigated the effects of sarcosine on patients with schizophrenia. The study included 38 participants undergoing a 6-week double-blind, placebo-controlled trial. Results indicated that those receiving sarcosine (2 g/day) exhibited significant improvements in positive, negative, cognitive, and general psychiatric symptoms compared to the placebo group .
  • Clozapine Augmentation : Another study focused on patients stabilized on clozapine treatment. Sarcosine was added to their regimen; however, it did not produce greater improvement than placebo when co-administered with clozapine. This suggests that while sarcosine has potential benefits, its efficacy may be limited in certain contexts .

Mechanistic Studies

Research has shown that N-methylglycine can enhance NMDA receptor function by increasing glycine availability, thereby potentially improving cognitive functions impaired in schizophrenia . The compound's ability to modulate neurotransmission highlights its relevance in developing treatments for conditions associated with NMDA receptor dysfunction.

Data Tables

Study Participants Dosage Duration Outcome
Study 138 patients2 g/day6 weeksSignificant improvement in symptoms
Study 220 patients2 g/day6 weeksNo significant improvement with clozapine

Case Study: Efficacy in Schizophrenia

A notable case involved a patient who had shown resistance to multiple antipsychotics. After being treated with sarcosine alongside their existing regimen, the patient reported marked improvement in both cognitive and emotional symptoms. This case underscores the potential role of this compound in enhancing treatment outcomes for difficult-to-treat schizophrenia cases.

Case Study: Cognitive Enhancement

Another case study highlighted a patient with cognitive deficits related to schizophrenia who was treated with sarcosine. The patient demonstrated improved performance on cognitive tasks after three weeks of treatment, suggesting that the compound may facilitate cognitive recovery through its action on NMDA receptors.

Q & A

Basic: What are the optimal synthetic protocols for producing high-purity Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the primary method, leveraging Fmoc/t-Bu chemistry. Key considerations include:

  • Coupling Efficiency : Use HBTU/HOBt as activators for methylated residues to minimize steric hindrance .
  • Methylation Control : Employ N-methylamino acids with orthogonal protecting groups (e.g., Boc for temporary protection) to prevent over-methylation.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–40% acetonitrile in 0.1% TFA over 30 min) achieves >95% purity. Validate via MALDI-TOF MS (expected m/z: ~430 Da) .

Basic: How do researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:
Stability assays involve:

  • pH Titration Studies : Monitor conformational changes via circular dichroism (CD) spectroscopy (190–250 nm range). Buffers: 10 mM phosphate (pH 3–8).
  • Thermodynamic Data : Reference NIST-derived Gibbs free energy values (ΔG) for methylated peptide bonds to predict hydrolysis susceptibility .
  • Degradation Metrics : LC-MS quantifies degradation products (e.g., demethylated fragments) after 24-hour incubation at 37°C .

Advanced: What experimental and computational approaches resolve contradictions in reported conformational flexibility data?

Methodological Answer:
Discrepancies arise from solvent polarity and temperature variations. A hybrid workflow is recommended:

Experimental : Use 2D-NOESY NMR in D₂O and DMSO-d₆ to identify methyl group spatial proximities.

Computational : Run molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) to model solvent-dependent folding .

Validation : Compare experimental vs. simulated Ramachandran plots; discrepancies >15% indicate force field recalibration needs .

Advanced: How can researchers design assays to study biomolecular interactions with this peptide?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip. Test binding kinetics (ka/kd) with proteins like serum albumin (0.1–10 µM range).
  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and binding stoichiometry in PBS (pH 7.4). Pre-saturate methyl groups to avoid nonspecific hydrophobic interactions .
  • Negative Controls : Include non-methylated analogs to isolate methylation-specific effects .

Advanced: What statistical frameworks address variability in methylation efficiency across synthesis batches?

Methodological Answer:
Apply multivariate regression to identify predictors (e.g., coupling time, activator volume):

  • Variables : Methylation yield (HPLC area%) vs. synthesis parameters (temperature, reagent equivalents).
  • Model Validation : Use Akaike Information Criterion (AIC) to compare linear vs. logistic regression fits.
  • Outlier Handling : Exclude batches with Cook’s distance >4× mean (indicative of contamination) .

Methodological Table: Key Parameters for Experimental Reproducibility

ParameterRecommended Value/RangeSource
HPLC Gradient5–40% acetonitrile (0.1% TFA)
CD Wavelength Range190–250 nm
MD Simulation Time100 ns
SPR Analyte Conc.0.1–10 µM

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